molecular formula C6H11N B2889611 (Cyclopentenylmethyl)amine CAS No. 58714-98-0

(Cyclopentenylmethyl)amine

Cat. No.: B2889611
CAS No.: 58714-98-0
M. Wt: 97.161
InChI Key: KETWSVNAKWAOJM-UHFFFAOYSA-N
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Description

(Cyclopentenylmethyl)amine is an organic compound that features a cyclopentene ring attached to a methylamine group

Scientific Research Applications

(Cyclopentenylmethyl)amine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential use in developing pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

Safety and Hazards

(Cyclopentenylmethyl)amine is considered hazardous. It is highly flammable and can cause severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is also harmful if inhaled .

Future Directions

The use of amines, including (Cyclopentenylmethyl)amine, in the synthesis of pharmaceuticals and other organic compounds continues to be a topic of research. For example, the use of B(OCH2CF3)3 for mediating direct amidation reactions of a wide range of pharmaceutically relevant carboxylic acids and amines is a recent development . Additionally, the use of cyclopentyl methyl ether, a solvent with a good safety profile, in the synthesis of amines has been noted .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyclopentenylmethyl)amine can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes, where cyclopentenone is reacted with methylamine in the presence of a suitable catalyst and reducing agent. This method is favored due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

(Cyclopentenylmethyl)amine undergoes various types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cyclopentylmethylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic conditions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Cyclopentylmethylamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Similar in structure but lacks the methyl group attached to the nitrogen atom.

    Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentene ring.

    Cyclopropylamine: Features a cyclopropane ring instead of a cyclopentene ring.

Uniqueness

(Cyclopentenylmethyl)amine is unique due to its cyclopentene ring, which imparts different chemical properties compared to its saturated counterparts like cyclopentylamine. This unsaturation allows for additional reactivity, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

cyclopenten-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-5-6-3-1-2-4-6/h3H,1-2,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETWSVNAKWAOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58714-98-0
Record name (cyclopent-1-en-1-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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